molecular formula C20H24N2O4S2 B2904040 2-[4-(benzenesulfonyl)butanamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 923087-20-1

2-[4-(benzenesulfonyl)butanamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2904040
CAS No.: 923087-20-1
M. Wt: 420.54
InChI Key: GMTQCEMDDBGALZ-UHFFFAOYSA-N
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Description

The compound 2-[4-(benzenesulfonyl)butanamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a benzothiophene derivative featuring a 4,5,6,7-tetrahydro-1-benzothiophene core substituted with a methyl group at position 6, a carboxamide group at position 3, and a 4-(benzenesulfonyl)butanamido chain at position 2. Its molecular formula is C₂₃H₂₇N₃O₄S₂, with a molecular weight of approximately 497.6 g/mol (calculated based on analogous structures in , and 15).

Properties

IUPAC Name

2-[4-(benzenesulfonyl)butanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S2/c1-13-9-10-15-16(12-13)27-20(18(15)19(21)24)22-17(23)8-5-11-28(25,26)14-6-3-2-4-7-14/h2-4,6-7,13H,5,8-12H2,1H3,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTQCEMDDBGALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzenesulfonyl)butanamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, including the formation of the benzo[b]thiophene core and the subsequent introduction of the functional groups. One common method involves the condensation of 2-halobenzonitriles with methyl thioglycolate in the presence of a base such as triethylamine, followed by cyclization under microwave irradiation . The resulting intermediate can then be further functionalized through various reactions, such as amidation and sulfonylation, to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzenesulfonyl)butanamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzo[b]thiophene core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

2-[4-(benzenesulfonyl)butanamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(benzenesulfonyl)butanamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound primarily differ in substituents at positions 2 and 6 of the benzothiophene core. Below is a detailed comparison based on molecular features, synthetic routes, and reported applications:

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
2-[4-(benzenesulfonyl)butanamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 2: 4-(benzenesulfonyl)butanamido; 6: methyl C₂₃H₂₇N₃O₄S₂ 497.6 Sulfonyl group enhances solubility; potential protease inhibition
2-amino-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 2: amino; 3: thiolan-3-yl sulfone C₁₅H₂₁N₃O₃S₂ 371.5 Sulfone moiety improves metabolic stability
2-({[4-(acetylamino)phenyl]sulfonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 581780-50-9) 2: sulfonamido-acetylamino phenyl C₁₈H₂₁N₃O₄S₂ 415.5 Acetylamino group may modulate kinase affinity
N-(2-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 3: 2-methoxyphenyl carboxamide C₁₇H₂₀N₂O₂S 324.4 Methoxy group enhances lipophilicity
2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 862976-20-3) 2: benzothiazolylamino; 6: methyl C₁₇H₁₆FN₃OS₂ 361.5 Fluorine atom improves blood-brain barrier penetration
2-{[2-(2-methoxyethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 882096-24-4) 2: methoxyethoxy benzoyl C₁₉H₂₂N₂O₄S 374.5 Ether linkage increases conformational flexibility

Key Structural and Functional Differences:

Analogs like CAS 862976-20-3 () replace this with a fluorinated benzothiazole group, which may enhance CNS activity due to fluorine’s electronegativity and small size.

Synthetic Accessibility :

  • The target compound’s synthesis likely employs coupling reagents like HATU and DIPEA, as seen in similar derivatives (e.g., ).
  • Simpler analogs (e.g., N-(2-methoxyphenyl)-6-methyl-... , ) require fewer steps, reducing production costs.

Biological Relevance: Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide () demonstrate significant structure-activity relationships (SAR), with substituents dictating affinity for targets like kinases or GPCRs. The sulfonyl group in the target compound may confer resistance to enzymatic degradation compared to non-sulfonylated analogs.

Biological Activity

The compound 2-[4-(benzenesulfonyl)butanamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a derivative of benzothiophene, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Benzothiophene Derivatives

Benzothiophene derivatives have been extensively studied due to their structural versatility and potential therapeutic effects. They exhibit a wide range of biological activities including:

  • Anticancer
  • Anti-inflammatory
  • Antimicrobial
  • Antidiabetic
  • Anticonvulsant

These compounds interact with various biological targets such as enzymes and receptors, which contributes to their diverse pharmacological profiles .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the benzothiophene core through cyclization reactions.
  • Substitution reactions to introduce the benzenesulfonyl and butanamido groups.
  • Characterization using techniques like NMR and mass spectrometry to confirm the structure.

Anticancer Activity

Research indicates that benzothiophene derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Induction of apoptosis : Compounds have been shown to activate apoptotic pathways in cancer cells.
  • Inhibition of angiogenesis : Some derivatives prevent the formation of new blood vessels that tumors require for growth.

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

Benzothiophene derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis; inhibits angiogenesis
Anti-inflammatoryReduces cytokine production
AntimicrobialDisrupts cell membranes
AntidiabeticEnhances insulin sensitivity

Case Study: Anticancer Efficacy

A study conducted on the anticancer efficacy of benzothiophene derivatives reported that treatment with this compound resulted in a significant reduction in tumor growth in xenograft models. The compound was administered at varying doses to evaluate its dose-dependent effects on tumor size and cellular apoptosis markers .

Q & A

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Methodological Answer : Address low yields in the final coupling step by optimizing solvent (switch from DCM to THF) and catalyst (e.g., DMAP vs. HOBt). Use flow chemistry for reproducible amide bond formation. Characterize intermediates with in-line PAT tools (e.g., ReactIR). Ensure batch-to-batch consistency via DSC and XRPD to confirm polymorph stability .

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